molecular formula C7H7ClN2O3 B183522 2-Chloro-4-methoxy-6-methyl-3-nitropyridine CAS No. 179056-94-1

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Cat. No. B183522
CAS RN: 179056-94-1
M. Wt: 202.59 g/mol
InChI Key: HZNSXSSJRAACCF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a nitropyridine derivative . It has a planar structure of the Cs point group symmetry . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Molecular Structure Analysis

2-chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is 202.6 . It is a solid at room temperature . The melting point is 78-80 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-4-methoxy-6-methyl-3-nitropyridine: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its nitropyridine moiety can undergo substitution reactions that are pivotal in constructing complex molecular structures, particularly in pharmaceutical research where heterocycles are a common motif in drug molecules .

Suzuki and Negishi Coupling Reactions

This compound serves as a reactant in Suzuki and Negishi coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. These reactions are instrumental in the construction of complex organic molecules, including those found in organic electronic materials and pharmaceuticals .

Agricultural Chemistry

In agricultural chemistry, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine can be utilized to synthesize compounds with potential herbicidal or pesticidal activity. The nitropyridine core is structurally similar to many known agrochemicals, suggesting its use in developing new formulations .

Material Science

The compound’s molecular structure allows for its incorporation into advanced materials. For instance, it can be used in the design of organic semiconductors or as a building block for high-performance polymers with specific electronic properties .

Chemical Synthesis Optimization

Researchers may explore the use of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine in the optimization of synthetic pathways. Its reactivity profile can lead to more efficient syntheses of complex molecules, reducing the number of steps and improving overall yields .

Development of Diagnostic Reagents

The nitropyridine group in 2-Chloro-4-methoxy-6-methyl-3-nitropyridine can act as a fluorophore or a chromophore, making it a candidate for the development of diagnostic reagents. These compounds can be used in various assays and imaging techniques to detect biological molecules .

Safety and Hazards

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Mechanism of Action

properties

IUPAC Name

2-chloro-4-methoxy-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNSXSSJRAACCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441724
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

CAS RN

179056-94-1
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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